2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methylphenyl group attached to the imidazopurine core
Preparation Methods
The synthesis of 3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Imidazopurine Core: The imidazopurine core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent reacts with the imidazopurine core. Common reagents for this step include bromobenzene derivatives.
Addition of the Methyl and Methylphenyl Groups: The methyl and methylphenyl groups are added through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to facilitate the substitution.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the bromophenyl group can yield a phenyl-substituted imidazopurine.
Scientific Research Applications
3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
The binding of the compound to its target can lead to changes in the target’s activity or function. For example, it may inhibit the activity of an enzyme by blocking its active site or modulate the function of a receptor by acting as an agonist or antagonist. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: This compound has a chlorophenyl group instead of a bromophenyl group. The presence of chlorine can lead to different reactivity and biological activity.
3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: The fluorophenyl group in this compound can influence its chemical properties and interactions with biological targets.
3-[(4-methylphenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: The methylphenyl group can affect the compound’s solubility and stability.
The uniqueness of 3-[(4-bromophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20BrN5O2 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20BrN5O2/c1-14-4-3-5-17(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-6-8-16(23)9-7-15/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
BJNSLWWCFTUSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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